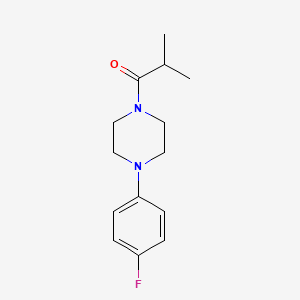
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has gained significant attention in the field of scientific research. This compound is known for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In
Mécanisme D'action
The mechanism of action of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is not fully understood. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have neuroprotective effects. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects:
Studies have shown that 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has various biochemical and physiological effects. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells and bacteria. It has also been shown to have antioxidant and anti-inflammatory effects. In vivo studies have shown that this compound has neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione in lab experiments is its potential as a drug candidate for the treatment of various diseases. Another advantage is its potential use as a pesticide and corrosion inhibitor. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione. One direction is the further investigation of its mechanism of action, which can provide insights into its potential applications in various fields. Another direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Additionally, further studies can be conducted to explore its potential use as a drug candidate for the treatment of various diseases, as well as its potential use in agriculture and material science.
In conclusion, 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of 5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione can be achieved through various methods. One of the most common methods is the reaction between cyclohexylamine, 2-furaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst such as zinc chloride or hydrochloric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
Applications De Recherche Scientifique
5-cyclohexyl-1-(2-furylmethyl)-1,3,5-triazinane-2-thione has shown potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, bacterial infections, and neurological disorders. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a corrosion inhibitor and as a precursor for the synthesis of other compounds.
Propriétés
IUPAC Name |
5-cyclohexyl-1-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c19-14-15-10-17(12-5-2-1-3-6-12)11-16(14)9-13-7-4-8-18-13/h4,7-8,12H,1-3,5-6,9-11H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDFGBPRRCWYNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CNC(=S)N(C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5837085.png)



![3-(4-methylbenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5837110.png)






![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B5837147.png)

![2-{benzyl[3-(trifluoromethyl)benzyl]amino}ethanol](/img/structure/B5837155.png)